APO-12

Overview

Description

APO-12, commonly referred to as this compound’-lycopenal, β-apo-12’-carotenal, or 9-cis-beta-apo-12’-carotenal, is a cleavage product derived from carotenoids such as lycopene, astaxanthin, or β-carotene. These apocarotenoids are formed through enzymatic or chemical oxidation processes that shorten the polyene chain of the parent compound. This compound retains a conjugated carbonyl group, which is critical for its bioactivity .

Structurally, this compound has a molecular formula of C₂₅H₃₄O and a molecular weight of 350.5 g/mol. Its chain length is shorter than the parent carotenoids, with specific cleavage occurring at the C12′ position, resulting in a terminal aldehyde group . This compound has been identified in both natural sources (e.g., orange-fleshed melons) and synthetic pathways, such as the oxidation of astaxanthin using KMnO₄ .

Bioactive studies indicate that this compound exhibits anti-inflammatory properties, notably suppressing pro-inflammatory cytokines (e.g., IL-6, IL-1β) and chemokines (e.g., CCL2) in activated macrophages .

Preparation Methods

Synthesis of Aluminophosphate-12 (APO-12)

Hydrothermal Synthesis Using Ethylenediamine

The primary method for this compound synthesis involves a hydrothermal reaction utilizing ethylenediamine as the SDA. The process begins by dissolving 200 g of 98% orthophosphoric acid (H₃PO₄) and 136 g of boehmite (AlO(OH)) in 400 g of water. To this mixture, an aqueous solution containing 60 g of ethylenediamine and 320 g of water is added. The combined solution is transferred to a stirred autoclave and reacted at 200°C for 24 hours under autogenous pressure .

Following crystallization, the solid product is filtered, dried at 120°C, and calcined at 500°C for 16 hours to remove organic templates. The calcined this compound is subsequently shaped into 3 mm strands using extrusion aids, dried again at 120°C, and calcined at 500°C for 6 hours to enhance mechanical stability .

Table 1: Synthesis Conditions for this compound

| Parameter | Specification |

|---|---|

| Phosphoric Acid | 200 g (98% concentration) |

| Boehmite | 136 g |

| Ethylenediamine | 60 g in 320 g H₂O |

| Reaction Temperature | 200°C |

| Reaction Time | 24 hours |

| Drying Temperature | 120°C |

| Calcination Temperature | 500°C (16 hours) |

| Post-Shaping Calcination | 500°C (6 hours) |

Role of Ethylenediamine in Framework Formation

Ethylenediamine acts as a critical SDA, directing the formation of this compound’s 12-ring pore structure. Unlike larger amines such as tetrapropylammonium hydroxide (used in APO-5) or DABCO (used in APO-9), ethylenediamine’s smaller size and bifunctional nature facilitate the stabilization of intermediate species during crystallization. This selectivity ensures the formation of this compound over competing phases like APO-5 or APO-21 .

Physicochemical Characterization of this compound

Compositional Analysis

Elemental analysis of as-synthesized this compound reveals a composition of 55.5 wt% P₂O₅ and 39.7 wt% Al₂O₃, consistent with its aluminophosphate stoichiometry (AlPO₄). The residual weight (4.8%) corresponds to adsorbed water and trace organic residues, which are eliminated during calcination .

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| P₂O₅ Content | 55.5 wt% |

| Al₂O₃ Content | 39.7 wt% |

| Form | 3 mm strands |

| Surface Area* | ~300 m²/g (estimated) |

| Pore Diameter | 12-ring (~0.65 nm) |

*Surface area estimated based on analogous aluminophosphates.

Critical Parameters Influencing this compound Synthesis

Temperature and Reaction Time

The hydrothermal reaction at 200°C for 24 hours represents a balance between crystallization kinetics and phase purity. Lower temperatures (e.g., 150°C) favor slower crystallization, risking incomplete framework assembly, while higher temperatures may promote competing phases like APO-5 or amorphous byproducts .

Choice of Structure-Directing Agent (SDA)

Ethylenediamine’s role is irreplaceable in this compound synthesis. Substituting it with other amines, such as pyrrolidone (used in APO-21) or tripropylamine (used in SAPO-5), results in distinct framework topologies. For instance, SAPO-5, a silicon-aluminophosphate analog, forms a 12-ring structure but requires tripropylamine and higher silica content .

Table 3: Comparative Analysis of Aluminophosphate Synthesis

| Material | SDA | Temp (°C) | Time (h) | P₂O₅ (wt%) | Al₂O₃ (wt%) |

|---|---|---|---|---|---|

| This compound | Ethylenediamine | 200 | 24 | 55.5 | 39.7 |

| APO-5 | Tetrapropylammonium | 150–200 | 20–200 | 49.8 | 33.0 |

| APO-9 | DABCO | 200 | 200–400 | – | – |

Applications of this compound in Catalysis

This compound’s microporous structure and acid-base properties make it suitable for bifunctional catalysis. The patent describes its use in converting methanol to hydrocarbons, where its 12-ring pores facilitate diffusion of bulkier reactants. Compared to smaller-pore analogs like SAPO-34 (8-ring), this compound demonstrates superior selectivity for C₅₊ hydrocarbons due to reduced steric constraints .

Chemical Reactions Analysis

Types of Reactions

APO-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) and m-chloroperbenzoic acid (MCPBA).

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides and occur under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct properties and applications .

Scientific Research Applications

APO-12 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of APO-12 primarily involves its ability to disrupt lipid bilayers and solubilize membrane proteins. This is achieved through the formation of micelles, which encapsulate hydrophobic regions of proteins, allowing them to remain in solution . This compound targets lipid metabolism pathways, particularly inhibiting fatty acid synthase activity, which is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Bioactive Properties of APO-12 and Analogues

Key Findings:

Chain Length and Bioactivity: this compound (C25) and APO-10 (C30) have shorter chains than β-carotene (C40), which influences their solubility and receptor binding. This compound’s anti-inflammatory effects are distinct from APO-10’s role in lipid metabolism regulation .

Receptor Interactions :

- While APO-10 and lycopene derivatives activate SIRT-1 and PPARγ, this compound’s mechanism likely involves modulating NF-κB or MAPK pathways, as seen in its suppression of IL-6 .

- β-apo-14′-carotenal’s inhibition of RXRα/PPARγ suggests divergent pathways compared to this compound .

Natural Occurrence vs. Synthetic Production :

- This compound is found in orange-fleshed melons at 1–2% of total β-carotene levels, whereas APO-10 and β-apo-14′-carotenal are primarily studied in synthetic or model systems .

Biological Activity

APO-12, a derivative of lycopene, has garnered attention in recent years for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biochemical properties, mechanisms of action, and relevant case studies surrounding this compound, providing a comprehensive overview of its biological activity.

Overview of this compound

This compound (this compound'-lycopenal) is a carotenoid metabolite derived from lycopene, a pigment found in tomatoes and other red fruits. It belongs to a class of compounds known as apocarotenoids, which are characterized by their diverse biological activities. Recent studies have indicated that this compound exhibits several health benefits, including antioxidant properties, anti-inflammatory effects, and potential anti-cancer activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage that can lead to chronic diseases, including cancer .

- Cell Cycle Regulation : Research has demonstrated that this compound can alter cell cycle progression in human prostate cancer cells, potentially inhibiting cancer cell proliferation .

- Induction of Apoptosis : this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for eliminating malignant cells .

- Modulation of Signaling Pathways : Studies suggest that this compound may interact with various signaling pathways involved in cell growth and survival, including those regulated by retinoid receptors .

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound in reducing cell proliferation in various cancer types:

| Study Type | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cell Proliferation | Prostate Cancer Cells | 10 | Significant reduction in cell viability |

| Apoptosis Induction | Breast Cancer Cells | 5 | Increased markers of apoptosis |

| Antioxidant Activity | Human Lymphocytes | 25 | Reduced oxidative stress markers |

These findings suggest that this compound not only inhibits cancer cell growth but also promotes apoptosis and protects normal cells from oxidative damage.

Clinical Case Studies

Several observational studies have been conducted to assess the effects of dietary lycopene and its metabolites, including this compound:

- Case Study on Prostate Cancer Patients : A cohort study involving prostate cancer patients showed that those with higher serum levels of lycopene metabolites experienced slower disease progression compared to those with lower levels. The study emphasized the role of dietary intake of lycopene-rich foods in enhancing serum levels of this compound and its derivatives.

- Dietary Intervention Study : In another study, participants consumed tomato puree (rich in lycopene) for two weeks. Results indicated a significant increase in plasma levels of lycopene and its metabolites, including this compound, correlating with improved lymphocyte resistance to oxidative stress .

Q & A

Q. Basic: What is APO-12 in the COBIT 2019 framework, and how does it align with enterprise risk management (ERM)?

This compound ("Managed Risk") is a domain within COBIT 2019 that focuses on integrating IT risk management with organizational risk tolerance and strategic objectives. It involves continuous processes for identifying, assessing, and mitigating IT risks, ensuring alignment with enterprise-wide ERM frameworks. Key components include risk appetite definition, Business Impact Analysis (BIA), and Key Risk Indicators (KRIs) . Researchers should note that this compound emphasizes balancing risk mitigation costs with business benefits, requiring collaboration between IT and executive leadership to operationalize ERM principles .

Q. Basic: What methodological frameworks are recommended for implementing this compound in academic studies?

Three core frameworks are critical:

Business Impact Analysis (BIA) : Quantifies the potential operational/financial impact of IT risks. Use qualitative (e.g., stakeholder interviews) and quantitative (e.g., Monte Carlo simulations) methods to prioritize risks .

Cost-Benefit Analysis (CBA) : Evaluates mitigation strategies by comparing implementation costs (e.g., cybersecurity upgrades) against risk reduction benefits. Tools like Net Present Value (NPV) or Return on Investment (ROI) are applicable .

Key Risk Indicators (KRIs) : Develop metrics such as "frequency of unauthorized access attempts" or "system downtime duration" to monitor risk thresholds .

Q. Advanced: How can researchers design experiments to assess this compound maturity levels in organizations?

Maturity assessment requires a mixed-methods approach:

- Capability Level Analysis : Use COBIT’s Process Assessment Model (PAM) to score this compound implementation on a 0–5 scale. For example, Level 1 ("Performed") requires evidence of ad-hoc risk assessments, while Level 3 ("Established") demands documented BIA and KRIs .

- Data Collection : Combine surveys (e.g., Likert scales for stakeholder perceptions) with archival data (e.g., incident reports). Validate findings through triangulation with ISO 31000 or NIST frameworks.

- Gap Analysis : Compare current practices against COBIT 2019’s 6 this compound process components (e.g., "Define Risk Appetite" vs. "Monitor Risk Responses") to identify deficiencies .

Q. Advanced: How should researchers address contradictions in risk assessment data during this compound analysis?

Contradictions often arise from divergent stakeholder inputs or incomplete datasets. Mitigation strategies include:

- Root Cause Analysis (RCA) : Apply the "5 Whys" technique to trace discrepancies to source issues (e.g., inconsistent risk criteria across departments) .

- Sensitivity Analysis : Test how varying assumptions (e.g., risk likelihood estimates) affect outcomes. Tools like Tornado diagrams can visualize data variability .

- Consensus Workshops : Facilitate Delphi method sessions with IT and business stakeholders to harmonize risk interpretations .

Q. Advanced: What methodologies enable integration of this compound with emerging technologies (e.g., AI-driven risk prediction models)?

System Design : Map AI model outputs (e.g., predictive analytics for cyber threats) to this compound’s "Monitor Risk" process. Validate accuracy via confusion matrices and F1 scores .

Ethical Considerations : Assess algorithmic bias using fairness metrics (e.g., demographic parity) to ensure risk models comply with this compound’s ethical governance principles .

Interoperability Testing : Evaluate API compatibility between AI tools and existing GRC (Governance, Risk, Compliance) platforms using use-case diagrams .

Q. Methodological: What steps are essential for conducting a gap analysis of this compound processes?

Baseline Establishment : Document current practices using COBIT 2019’s this compound objectives (e.g., "Ensure risk ownership is assigned") .

Gap Identification : Compare against 6 this compound components. Common gaps include absence of BIA (Gap 1) or KRIs (Gap 4) .

Prioritization Matrix : Rank gaps using criteria like "impact on strategic goals" and "feasibility of resolution." Apply MoSCoW (Must-have, Should-have, Could-have) prioritization .

Action Plan : Propose remedies (e.g., developing BIA templates) with timelines and responsible stakeholders .

Properties

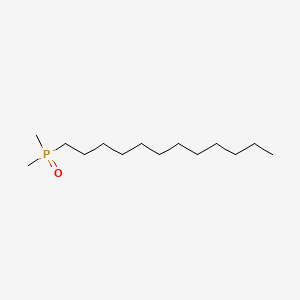

IUPAC Name |

1-dimethylphosphoryldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31OP/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDULKZCBGMXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073936 | |

| Record name | Phosphine oxide, dodecyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-95-4 | |

| Record name | Dodecyldimethylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyldimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, dodecyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.